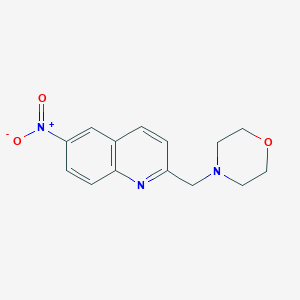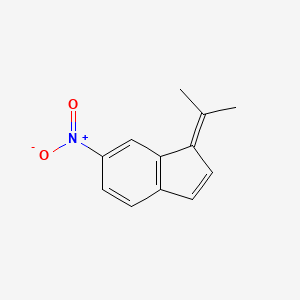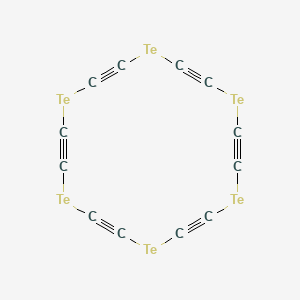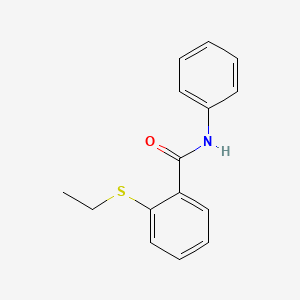
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 4-hydroxyacetophenone.
Condensation Reaction: The key step in the synthesis is a condensation reaction between the starting materials. This reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in a suitable solvent, such as ethanol.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification methods are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in oxidative stress or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy groups present in 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one: Contains methoxy groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from similar compounds.
Propiedades
Número CAS |
666849-45-2 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O5/c1-21-15-9-12(10-16(22-2)17(15)20)14(19)8-5-11-3-6-13(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |
Clave InChI |
QXMRIYIAMKIWOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C(=O)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


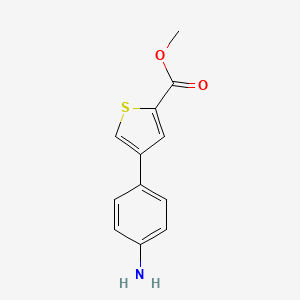
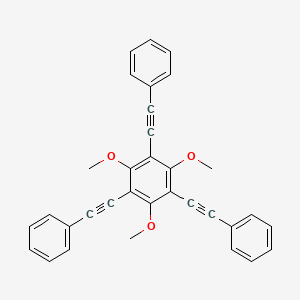
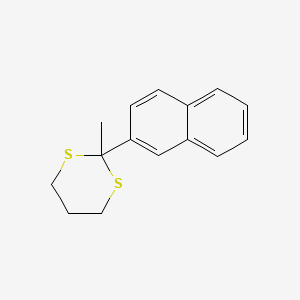
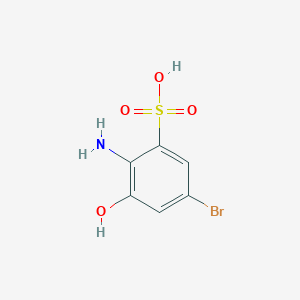
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
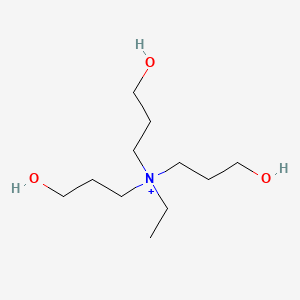
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
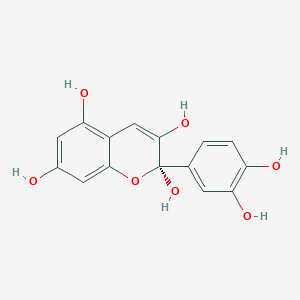
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
